molecular formula C14H19ClO8 B15135737 Axl-IN-16

Axl-IN-16

Cat. No.: B15135737
M. Wt: 350.75 g/mol
InChI Key: PLGZYNYSSOEWQQ-KKFJDGPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Axl-IN-16 is a small molecule inhibitor specifically designed to target the AXL receptor tyrosine kinase. AXL is a member of the TAM (TYRO3, AXL, and MERTK) family of receptor tyrosine kinases and plays a crucial role in various cellular processes, including cell survival, proliferation, migration, and immune regulation. Overexpression of AXL has been associated with poor prognosis in several cancers, making it a promising target for cancer therapy .

Preparation Methods

The synthesis of Axl-IN-16 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Axl-IN-16 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Axl-IN-16 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound has shown promise as a therapeutic agent due to its ability to inhibit AXL signaling, which is associated with tumor growth, metastasis, and drug resistance. Additionally, this compound has been investigated for its role in modulating immune responses and enhancing the efficacy of other cancer therapies .

Mechanism of Action

The mechanism of action of Axl-IN-16 involves the inhibition of AXL receptor tyrosine kinase activity. This compound binds to the intracellular kinase domain of AXL, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition disrupts various cellular processes, including cell proliferation, migration, and survival. The primary molecular targets of this compound are the AXL receptor and its associated signaling pathways, such as the PI3K/AKT, MAPK/ERK, and STAT3 pathways .

Comparison with Similar Compounds

Axl-IN-16 is one of several AXL inhibitors developed for cancer therapy. Similar compounds include bemcentinib, dubermatinib, and other small molecule inhibitors targeting the AXL receptor. Compared to these compounds, this compound may offer unique advantages in terms of selectivity, potency, and pharmacokinetic properties. For instance, this compound has been shown to effectively inhibit AXL signaling with minimal off-target effects, making it a promising candidate for further development .

Properties

Molecular Formula

C14H19ClO8

Molecular Weight

350.75 g/mol

IUPAC Name

[(2R,3S,4R)-2,3,4,5-tetrahydroxypentyl] 4-chloro-3,5-dimethoxybenzoate

InChI

InChI=1S/C14H19ClO8/c1-21-10-3-7(4-11(22-2)12(10)15)14(20)23-6-9(18)13(19)8(17)5-16/h3-4,8-9,13,16-19H,5-6H2,1-2H3/t8-,9-,13+/m1/s1

InChI Key

PLGZYNYSSOEWQQ-KKFJDGPESA-N

Isomeric SMILES

COC1=CC(=CC(=C1Cl)OC)C(=O)OC[C@H]([C@H]([C@@H](CO)O)O)O

Canonical SMILES

COC1=CC(=CC(=C1Cl)OC)C(=O)OCC(C(C(CO)O)O)O

Origin of Product

United States

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